molecular formula C28H56O4S2Sn B1173116 Acid yellow 121 CAS No. 12220-77-8

Acid yellow 121

Cat. No.: B1173116
CAS No.: 12220-77-8
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Yellow 121 typically involves a multi-step process starting with the diazotization of o-aminobenzoic acid. This is followed by a coupling reaction with 1-phenyl-3-methyl-5-pyrazolone to form an azo compound. The reaction conditions include dissolving 350 grams of o-aminobenzoic acid in 500 grams of hydrochloric acid, followed by the addition of 185 grams of sodium nitrite for diazotization. The resulting diazo liquid is then added to 400 grams of 1-phenyl-3-methyl-5-pyrazolone for the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves additional steps to enhance the yield and purity of the dye. After the coupling reaction, the azo compound undergoes complexation and substitution reactions. The complexation reaction involves adding an acid-binding agent and a complexing agent to the azo suspension, followed by heating at various temperatures ranging from 120°C to 155°C. The final substitution reaction involves the addition of a nonionic surfactant to obtain the finished product .

Chemical Reactions Analysis

Types of Reactions: Acid Yellow 121 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in various fields.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original azo compound, which can be used for different applications depending on the desired properties .

Scientific Research Applications

Acid Yellow 121 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acid Yellow 121 involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The dye’s azo group (-N=N-) is particularly reactive and can undergo reduction to form aromatic amines, which can further interact with cellular components. These interactions can lead to changes in cellular processes, making this compound useful in various diagnostic and therapeutic applications .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its excellent solubility in organic solvents, bright color, and stability under sunlight. These properties make it particularly suitable for high-grade colorant applications in various industries .

Properties

IUPAC Name

chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZTWVYOORNGFM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25CrN8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897452
Record name Acid Yellow 121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5601-29-6
Record name Acid Yellow 121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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